molecular formula C15H22N2O4S B2529877 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2260933-07-9

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2529877
CAS RN: 2260933-07-9
M. Wt: 326.41
InChI Key: JXUHETHIRAPCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of suitable chlorinating agents such as thionyl chloride, oxalyl chloride, phosphorous oxychloride, phosphorous trichloride, phosphorous pentachloride . The suitable base can be selected from organic bases, inorganic bases or their mixtures .

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis of PPARpan Agonist : The compound has been used in the efficient synthesis of a potent PPARpan agonist, highlighting its role in the development of therapeutic agents (Guo et al., 2006).

  • Aurora Kinase Inhibitor : It is a key component in the synthesis of an Aurora kinase inhibitor, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Antimicrobial Activity : This compound plays a significant role in the synthesis of new Thiazolo[3, 2]pyridines with pyrazolyl moiety, showing potential in antimicrobial applications (El-Emary et al., 2005).

  • Mixed Ligand Concept : It's used in the creation of mixed ligand fac-tricarbonyl complexes, which can label bioactive molecules with monodentate or bidentate donor sites (Mundwiler et al., 2004).

Bioactive Compound Synthesis

  • Antihistaminic and Anticholinergic Activities : The compound is involved in the synthesis of derivatives for antihistaminic and anticholinergic activities, showing potential in pharmacological applications (Arayne et al., 2017).

  • Synthesis of Anticancer Agents : It's used in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents (Rehman et al., 2018).

Chemical and Pharmaceutical Research

  • Solid Form Selection in Pharmaceuticals : This compound is significant in the discovery synthesis of a pharmaceutical compound, emphasizing its role in the solid form selection for drug development (Kojima et al., 2008).

  • Rotational Barriers in Proline Analogues : Its analogues have been studied for cis/trans isomerization and their catalysis, contributing to understanding peptide and protein folding (Kern et al., 1997).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-5-10(8-17)7-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUHETHIRAPCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.